molecular formula C23H25FN2O3 B6092348 4-{[1-(cyclopropylcarbonyl)-4-piperidinyl]oxy}-N-(4-fluorobenzyl)benzamide

4-{[1-(cyclopropylcarbonyl)-4-piperidinyl]oxy}-N-(4-fluorobenzyl)benzamide

Cat. No.: B6092348
M. Wt: 396.5 g/mol
InChI Key: GMQAJUYNYBZUQY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-{[1-(cyclopropylcarbonyl)-4-piperidinyl]oxy}-N-(4-fluorobenzyl)benzamide, also known as CPP-115, is a compound that has gained significant attention in the field of neuroscience due to its potential therapeutic applications. CPP-115 is a potent and selective inhibitor of the enzyme gamma-aminobutyric acid (GABA) transaminase, which is responsible for the breakdown of the neurotransmitter GABA.

Mechanism of Action

4-{[1-(cyclopropylcarbonyl)-4-piperidinyl]oxy}-N-(4-fluorobenzyl)benzamide works by inhibiting the enzyme GABA transaminase, which is responsible for the breakdown of GABA in the brain. By inhibiting this enzyme, this compound can increase the levels of GABA in the brain, which can lead to a reduction in anxiety, seizures, and other neurological symptoms.
Biochemical and Physiological Effects
Studies have shown that this compound can increase the levels of GABA in the brain, which can lead to a reduction in anxiety, seizures, and other neurological symptoms. Additionally, this compound has been shown to have anti-inflammatory and neuroprotective effects.

Advantages and Limitations for Lab Experiments

One advantage of using 4-{[1-(cyclopropylcarbonyl)-4-piperidinyl]oxy}-N-(4-fluorobenzyl)benzamide in lab experiments is its potency and selectivity as a GABA transaminase inhibitor. However, one limitation is that this compound is not water-soluble, which can make it difficult to administer in certain experimental settings.

Future Directions

There are several potential future directions for research on 4-{[1-(cyclopropylcarbonyl)-4-piperidinyl]oxy}-N-(4-fluorobenzyl)benzamide. One area of interest is its potential therapeutic applications in the treatment of epilepsy and other neurological disorders. Additionally, there is interest in exploring the potential use of this compound as a tool for studying the role of GABA in the brain. Finally, there is interest in developing more water-soluble derivatives of this compound for use in experimental settings.

Synthesis Methods

4-{[1-(cyclopropylcarbonyl)-4-piperidinyl]oxy}-N-(4-fluorobenzyl)benzamide can be synthesized using a multi-step process that involves the reaction of 4-fluorobenzylamine with 4-chlorobenzoyl chloride to form 4-fluorobenzyl 4-chlorobenzoate. This intermediate is then reacted with piperidine and cyclopropylcarbonyl chloride to form the final product, this compound.

Scientific Research Applications

4-{[1-(cyclopropylcarbonyl)-4-piperidinyl]oxy}-N-(4-fluorobenzyl)benzamide has been extensively studied for its potential therapeutic applications in the treatment of various neurological and psychiatric disorders. Studies have shown that this compound can increase GABA levels in the brain, which can lead to a reduction in anxiety, seizures, and other neurological symptoms.

Properties

IUPAC Name

4-[1-(cyclopropanecarbonyl)piperidin-4-yl]oxy-N-[(4-fluorophenyl)methyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H25FN2O3/c24-19-7-1-16(2-8-19)15-25-22(27)17-5-9-20(10-6-17)29-21-11-13-26(14-12-21)23(28)18-3-4-18/h1-2,5-10,18,21H,3-4,11-15H2,(H,25,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GMQAJUYNYBZUQY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C(=O)N2CCC(CC2)OC3=CC=C(C=C3)C(=O)NCC4=CC=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H25FN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

396.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.